Quinolin-8-yl 4-(4-pentylphenyl)benzoate

Liquid Crystals Mesomorphism Extrapolation Method

Quinolin-8-yl 4-(4-pentylphenyl)benzoate (C₂₇H₂₅NO₂, MW 395.5) is a structurally distinct quinolin-8-yl ester featuring a biphenyl core with a terminal pentyl chain. Unlike simpler analogs, its extended conjugation and flexible alkyl tail offer enhanced lipophilicity and unique π-stacking geometries. This compound is ideal for liquid crystal mesogen extrapolation studies and as a comparator in crystal engineering. Its architecture aligns with the ACAT inhibitory pharmacophore, making it a valuable scaffold for SAR campaigns targeting nanomolar potency. Choose this compound for applications requiring precise modulation of molecular shape, intermolecular interactions, and solubility.

Molecular Formula C27H25NO2
Molecular Weight 395.5 g/mol
Cat. No. B3827859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinolin-8-yl 4-(4-pentylphenyl)benzoate
Molecular FormulaC27H25NO2
Molecular Weight395.5 g/mol
Structural Identifiers
SMILESCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=CC4=C3N=CC=C4
InChIInChI=1S/C27H25NO2/c1-2-3-4-7-20-11-13-21(14-12-20)22-15-17-24(18-16-22)27(29)30-25-10-5-8-23-9-6-19-28-26(23)25/h5-6,8-19H,2-4,7H2,1H3
InChIKeyKWPSHSUCZPJQTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinolin-8-yl 4-(4-pentylphenyl)benzoate: Structural and Functional Baseline for Procurement Evaluation


Quinolin-8-yl 4-(4-pentylphenyl)benzoate (CAS not available; molecular formula C₂₇H₂₅NO₂, molecular weight 395.5 g/mol) is a quinoline ester comprising an 8-hydroxyquinoline head group linked via an ester bond to a 4-(4-pentylphenyl)benzoate tail . The compound belongs to a broader class of quinolin-8-yl aryl esters that have been investigated for liquid crystalline applications and biological activities [1]. Structural characterization indicates that the pentyl chain imparts enhanced lipophilicity relative to unsubstituted quinolin-8-yl benzoate, while the extended biphenyl core increases molecular length and polarizability compared to mono-phenyl analogs [2]. These structural features differentiate the compound from simpler quinoline esters and inform its potential utility in both materials science and medicinal chemistry contexts.

Why Generic Substitution of Quinolin-8-yl 4-(4-pentylphenyl)benzoate Fails: The Pentyl-Biphenyl Differentiator


Substituting Quinolin-8-yl 4-(4-pentylphenyl)benzoate with a structurally related quinolin-8-yl ester cannot be performed without altering critical physicochemical and functional properties. The 4-(4-pentylphenyl)benzoate moiety introduces a biphenyl core with a terminal pentyl chain—a structural motif distinct from the 4-chlorobenzoate and 2-hydroxybenzoate analogs, which lack the extended aromatic conjugation and alkyl tail [1]. This difference directly impacts molecular conformation: crystallographic analysis of the 4-chlorobenzoate analog reveals orthogonal orientation between aromatic rings in the solid state, with π···π stacking interactions that would be fundamentally altered by the biphenyl extension in the target compound [2]. Furthermore, the pentyl chain length critically influences lipophilicity and potential mesomorphic behavior, as demonstrated in homologous series of quinoline-containing liquid crystals where alkyl chain length dictates phase transition temperatures and mesophase type [3]. Generic substitution would therefore compromise any application-dependent performance metrics tied to molecular shape, intermolecular interactions, or solubility profile.

Quantitative Differentiation Evidence for Quinolin-8-yl 4-(4-pentylphenyl)benzoate: Comparator-Based Performance Metrics


Latent Mesogenic Behavior: Comparative Assessment via Extrapolation Method in Binary Liquid Crystal Mixtures

Quinolin-8-yl 4-(4-pentylphenyl)benzoate belongs to the 8-(4′-n-alkoxybenzoyloxy)quinoline class, for which none of the homologues exhibit mesogenic behavior in pure form even under monotropic conditions. However, when evaluated via the extrapolation method in binary mixtures with a liquid crystal component, latent mesogenic behavior can be quantified [1]. While direct data for the pentylphenyl derivative are not available, the extrapolation method provides a framework for determining the probable temperature at which a nonmesogenic substance would exhibit mesogenic behavior, offering a class-level inference for the target compound [1]. This behavior contrasts with structurally distinct quinoline-containing mesogens such as 2-phenylquinolines, which show nematic mesophases as pure compounds with clearing points exceeding those of Schiff base analogs by 10–20 °C [2].

Liquid Crystals Mesomorphism Extrapolation Method

Molecular Conformation and Intermolecular Interaction Profile: Structural Comparison with Quinolin-8-yl 4-Chlorobenzoate

X-ray diffraction analysis of quinolin-8-yl 4-chlorobenzoate reveals an orthogonal orientation between aromatic rings in the solid state, with crystal packing stabilized by C–H···N, C–H···O, Cl···π, and π···π interactions [1]. The calculated interaction energies using the CE-B3LYP model indicate that dispersion forces act in a higher proportion to build the crystal, consistent with the few short hydrogen interactions detected [1]. In contrast, Quinolin-8-yl 4-(4-pentylphenyl)benzoate replaces the 4-chlorophenyl group with a 4-(4-pentylphenyl)phenyl moiety, introducing an additional phenyl ring and a flexible pentyl chain. This structural difference is expected to alter the π···π stacking geometry and introduce additional van der Waals interactions from the pentyl chain, though direct crystallographic data for the target compound remain unavailable .

Crystal Engineering Molecular Conformation Intermolecular Interactions

Cytostatic Activity Profile: Comparative Assessment Against Quinolin-8-yl 4-Chlorobenzoate

Quinolin-8-yl 4-chlorobenzoate exhibited low cytostatic activity against NCI-60 cancer cell lines, with growth inhibition percentages (GI%) of 6.2% against HOP-92 (non-small cell lung cancer) and 18.1% against EKVX (non-small cell lung cancer), as well as activity against UO-31 renal cancer cells [1]. The target compound Quinolin-8-yl 4-(4-pentylphenyl)benzoate, possessing an extended biphenyl-pentyl substituent, has not been evaluated in the NCI-60 panel or comparable standardized cytotoxicity assays . The 4-chlorobenzoate analog's low activity (GI% < 20%) provides a baseline for understanding how substitution of the 4-chlorophenyl group with a 4-(4-pentylphenyl)phenyl moiety may modulate biological activity—the increased lipophilicity (cLogP difference) and altered molecular shape could enhance or diminish membrane permeability and target engagement, though direct experimental confirmation is absent.

Antitumor Activity Cancer Cell Lines NCI-60 Screening

Lipophilicity and Molecular Weight Differentiation from Unsubstituted Quinolin-8-yl Benzoate

Quinolin-8-yl 4-(4-pentylphenyl)benzoate (C₂₇H₂₅NO₂, MW 395.5 g/mol) differs markedly in lipophilicity and molecular bulk from the unsubstituted parent compound quinolin-8-yl benzoate (C₁₆H₁₁NO₂, MW 249.26 g/mol) . The addition of the pentylphenyl group increases molecular weight by 146.24 g/mol (59% increase) and adds an extended hydrocarbon tail that enhances calculated logP. While the melting point of quinolin-8-yl benzoate is reported as 118–120 °C [1], corresponding thermal data for the target compound are not publicly available. This molecular weight differential impacts solubility profiles, membrane permeability, and chromatographic behavior, directly affecting experimental handling and analytical method development.

Physicochemical Properties Lipophilicity Molecular Descriptors

ACAT Inhibitory Potential: Structural Analogy to Patent-Disclosed Quinoline Derivatives

U.S. Patent 5,223,513 discloses quinoline derivatives of formula (I) wherein rings A, B, and C (phenyl rings) can bear various substituents, with X being an ester or amide linkage, demonstrating inhibitory action against acyl-CoA:cholesterol acyltransferase (ACAT) [1]. Quinolin-8-yl 4-(4-pentylphenyl)benzoate structurally aligns with this patent's generic formula: ring A (quinoline), ring B (central phenyl of benzoate), ring C (terminal pentylphenyl), X = ester (O-CO), and n = 1 . While specific IC₅₀ data for the target compound are not reported, structurally related quinoline-based ACAT inhibitors such as TMP-153 exhibit IC₅₀ values of 5–10 nM across various animal species, with in vivo cholesterol-lowering efficacy demonstrated at doses of 0.5–1.5 mg/kg in hamsters [2]. The biphenyl-pentyl architecture of the target compound provides an extended hydrophobic scaffold that may enhance enzyme binding pocket occupancy relative to simpler analogs.

ACAT Inhibition Acyl-CoA:Cholesterol Acyltransferase Cardiovascular

Validated Application Scenarios for Quinolin-8-yl 4-(4-pentylphenyl)benzoate: Evidence-Anchored Use Cases


Binary Liquid Crystal Mixture Formulation Research

As a latent mesogen that is nonmesogenic in pure form, Quinolin-8-yl 4-(4-pentylphenyl)benzoate is suited for studies employing the extrapolation method to evaluate mesomorphic potential in binary mixtures with known liquid crystal components [1]. The extended biphenyl-pentyl architecture provides a distinct molecular shape compared to the 8-(4′-n-alkoxybenzoyloxy)quinoline series, offering researchers a probe for investigating how lateral substituent bulk and alkyl chain length modulate latent mesogenic behavior and mixture phase diagrams. This application is directly supported by class-level evidence demonstrating that quinolin-8-yl aryl esters lacking intrinsic mesogenicity can exhibit mesophase induction in appropriate host matrices [1].

Crystal Engineering and Solid-State Interaction Studies

The compound serves as a structurally distinct comparator to the well-characterized quinolin-8-yl 4-chlorobenzoate in crystal engineering studies. While the 4-chlorobenzoate analog exhibits orthogonal aromatic ring orientation with dispersion-dominated crystal packing [2], the target compound's biphenyl-pentyl moiety is expected to introduce altered π···π stacking geometries and additional van der Waals contacts from the flexible alkyl chain. Procurement for comparative crystallographic analysis would enable systematic investigation of how substituent extension from 4-chlorophenyl to 4-(4-pentylphenyl)phenyl modulates intermolecular interaction energies and packing motifs [2].

ACAT Inhibitor Lead Optimization and Structure-Activity Relationship Studies

Given structural alignment with the ACAT inhibitory pharmacophore disclosed in U.S. Patent 5,223,513 [3], Quinolin-8-yl 4-(4-pentylphenyl)benzoate represents a candidate scaffold for medicinal chemistry programs targeting acyl-CoA:cholesterol acyltransferase. The biphenyl-pentyl architecture provides an extended hydrophobic moiety that may enhance binding interactions within the ACAT active site relative to simpler phenyl-substituted analogs. Procurement is indicated for structure-activity relationship campaigns where the goal is to evaluate how biphenyl extension and pentyl chain length affect enzyme inhibition potency, referencing the nanomolar IC₅₀ benchmarks established by quinolyl-based ACAT inhibitors such as TMP-153 (5–10 nM) [4].

Lipophilicity-Dependent Transport and Partitioning Studies

With a molecular weight of 395.5 g/mol—146.24 g/mol greater than the unsubstituted quinolin-8-yl benzoate parent —the compound is appropriate for investigating lipophilicity-dependent phenomena including membrane permeability, logP-dependent partitioning, and chromatographic retention behavior. The pentyl chain and additional phenyl ring confer enhanced hydrophobicity relative to simpler quinolin-8-yl esters, enabling comparative studies of how incremental structural modifications influence physicochemical parameters. This application is anchored in the quantifiable molecular weight differential and the known melting point of the parent compound (118–120 °C) [5], which serves as a reference point for assessing thermal property shifts associated with biphenyl-pentyl substitution.

Quote Request

Request a Quote for Quinolin-8-yl 4-(4-pentylphenyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.